Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride
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Overview
Description
Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C13H17ClF2N2O2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of difluorinated piperidine and carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with benzyl chloroformate under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated piperidine ring and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride
- Benzyl (5,5-dichloropiperidin-3-yl)carbamate hydrochloride
- Benzyl (5,5-dimethylpiperidin-3-yl)carbamate hydrochloride
Uniqueness: Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This difluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to its non-fluorinated or mono-fluorinated analogs .
Biological Activity
Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in medicinal chemistry. The compound's unique structure, characterized by a difluorinated piperidine ring and a carbamate moiety, contributes to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17ClF2N2O2
- CAS Number : 1951441-61-4
- Molecular Weight : 306.74 g/mol
The presence of two fluorine atoms on the piperidine ring enhances the compound's stability and lipophilicity, which are crucial for its interaction with biological targets .
This compound functions through specific interactions with molecular targets such as enzymes and receptors. The difluorinated piperidine ring and carbamate group facilitate binding to these targets, modulating their activity. The exact pathways depend on the biological context and target specificity.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been shown to inhibit viral replication by misdirecting capsid protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis in hepatocytes.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study conducted on a series of compounds structurally related to this compound demonstrated that modifications in the fluorination pattern significantly influenced antiviral potency. Compounds with enhanced lipophilicity showed improved bioavailability and efficacy against Hepatitis B virus (HBV).
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Benzyl (5-fluoropiperidin-3-yl)carbamate | Piperidine ring with one fluorine | Moderate antiviral activity | Less potent than difluorinated analogs |
Benzyl (5,5-dichloropiperidin-3-yl)carbamate | Two chlorine substituents | Antiviral properties | Different halogen effects on binding affinity |
Benzyl (4,4-difluoropiperidin-3-yl)carbamate | Fluorine at 4-position | Notable for antiviral applications | Unique substitution pattern affecting efficacy |
The difluorination at the 5-position is critical for enhancing biological activity compared to other halogenated or non-halogenated derivatives .
Properties
IUPAC Name |
benzyl N-(5,5-difluoropiperidin-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-11(7-16-9-13)17-12(18)19-8-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBLLCJUPDXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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